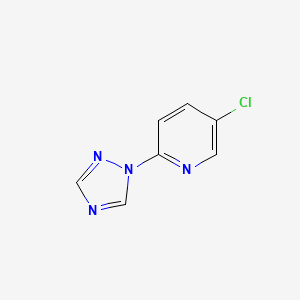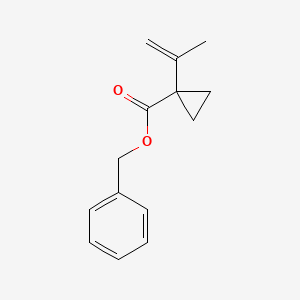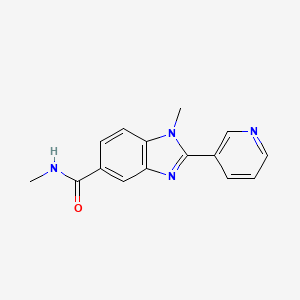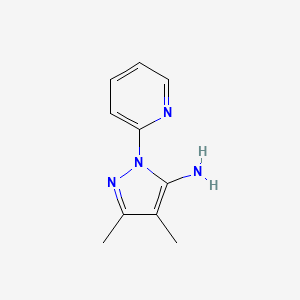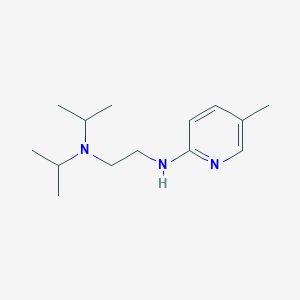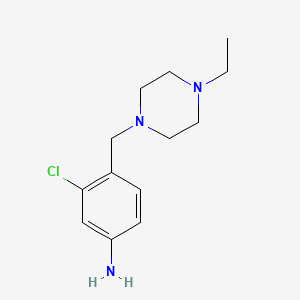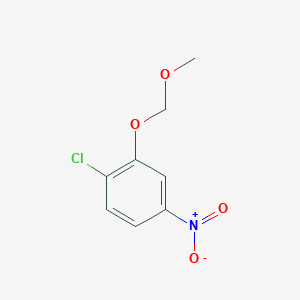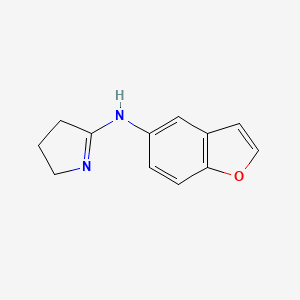
7-ethyl-4-methyl-1H-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-ethyl-4-methyl-1H-quinolin-2-one is a heterocyclic compound belonging to the quinolin-2-one family This compound is characterized by its quinoline core structure, which consists of a benzene ring fused to a pyridine ring The presence of ethyl and methyl groups at the 7th and 4th positions, respectively, further distinguishes it from other quinolin-2-one derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-4-methyl-1H-quinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate aniline derivatives with β-ketoesters under acidic or basic conditions. For instance, the reaction of 4-methyl-2-nitroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired quinolin-2-one derivative .
Another approach involves the use of palladium-catalyzed carbonylation reactions. This method employs o-alkenylanilines as starting materials, which undergo carbonylation in the presence of carbon monoxide and a palladium catalyst to form quinolin-2-one derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
化学反応の分析
Types of Reactions
7-ethyl-4-methyl-1H-quinolin-2-one undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid)
Major Products
The major products formed from these reactions include quinolin-2,4-dione derivatives, aminoquinoline derivatives, and halogenated quinoline derivatives .
科学的研究の応用
作用機序
The mechanism of action of 7-ethyl-4-methyl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, the compound can inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. By binding to these enzymes, the compound can disrupt the normal functioning of cells, leading to cell death .
Additionally, quinolin-2-one derivatives can interact with various receptors and ion channels, modulating their activity and affecting cellular signaling pathways. This can result in the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammation .
類似化合物との比較
Similar Compounds
Quinolin-2-one: The parent compound of the quinolin-2-one family, lacking the ethyl and methyl substituents.
4-hydroxyquinolin-2-one: A derivative with a hydroxyl group at the 4th position, known for its antimicrobial properties.
7-chloroquinolin-2-one: A derivative with a chlorine atom at the 7th position, exhibiting enhanced biological activity.
Uniqueness
7-ethyl-4-methyl-1H-quinolin-2-one is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, allowing for better cell membrane penetration and increased potency in biological assays .
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
7-ethyl-4-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO/c1-3-9-4-5-10-8(2)6-12(14)13-11(10)7-9/h4-7H,3H2,1-2H3,(H,13,14) |
InChIキー |
UTPFURUSGZXKQQ-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)C(=CC(=O)N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanal](/img/structure/B13873855.png)
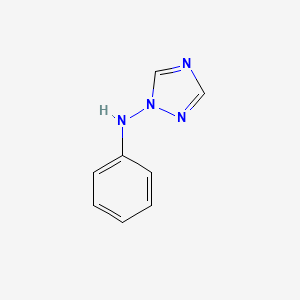
![tert-butyl N-[(3-chloro-4-formylphenyl)methyl]-N-methylcarbamate](/img/structure/B13873872.png)

